Hydroxythiovardenafil-d8
Description
Hydroxythiovardenafil-d8 is a deuterated analog of hydroxythiovardenafil, a structural derivative of vardenafil—a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. The "-d8" suffix indicates the substitution of eight hydrogen atoms with deuterium, enhancing its utility as a stable isotopic internal standard in mass spectrometry and analytical chemistry. Its molecular formula is C23H24D8N6O4S2, with a molecular weight of 528.72 g/mol . This compound is primarily employed in pharmaceutical quality control (QC), method validation, and regulatory compliance during drug development (e.g., abbreviated new drug applications, ANDAs) .
Properties
Molecular Formula |
C₂₃H₂₄D₈N₆O₄S₂ |
|---|---|
Molecular Weight |
528.72 |
Synonyms |
2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione-d8; 4-[[3-(1,4-Dihydro-5-methyl-7-propyl-4-thioxoimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-1-piperazineeth |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Molecular and Analytical Properties of Hydroxythiovardenafil-d8 and Related Compounds
This compound vs. Hydroxy Vardenafil-d8
- Structural Differences : this compound contains a thioether group (C-S-C) and an additional sulfur atom, whereas Hydroxy Vardenafil-d8 features a hydroxyl group (-OH) and a single sulfur. This substitution increases this compound’s molecular weight by 16.07 g/mol compared to Hydroxy Vardenafil-d8 .
- Analytical Utility : The thioether group in this compound may alter chromatographic retention times and ionization efficiency in LC-MS compared to its hydroxyl counterpart, making it distinct in impurity profiling .
Comparison with N-Desethyl Vardenafil-d8
- Core Modifications : N-Desethyl Vardenafil-d8 lacks an ethyl group on the piperazine ring, reducing its molecular weight by 60.12 g/mol compared to this compound. This structural simplification makes it critical for identifying degradation pathways .
- Deuterium Labeling : Both compounds utilize deuterium for isotopic tracing, but this compound’s dual sulfur atoms enhance stability in oxidative conditions, a key advantage in long-term QC studies .
Cross-Class Comparison: Thiosildenafil Analogs
- Propoxyphenyl-Thiosildenafil-D8 (): Though structurally distinct (Sildenafil backbone vs. Vardenafil), both compounds share a thioether modification . Propoxyphenyl-Thiosildenafil-D8 is used similarly as an analytical reference but lacks the hydroxythio group, affecting solubility and metabolic interactions .
- Dithio-desmethyl-carbodenafil (): A Sildenafil analog with dual sulfur substitutions, this compound highlights the broader trend of sulfur incorporation to modulate PDE5 inhibition. However, this compound’s deuterium labeling prioritizes analytical precision over therapeutic activity .
Analytical and Regulatory Implications
- Quality Control: this compound’s deuterium labeling ensures minimal interference with non-deuterated analytes, complying with AOAC SMPR 2014.012 standards for PDE5 inhibitor screening .
- Regulatory Alignment: As a pharmacopeial reference material (e.g., USP/EP), its traceability is critical for ANDA submissions, distinguishing it from non-deuterated impurities like Vardenafil N-Oxide .
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